Isohexanol-d7
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Overview
Description
Preparation Methods
Isohexanol-d7 is typically synthesized through chemical methods involving the reaction of hydrogen-substituted isohexanol with deuterium gas . The preparation can also be achieved through deuterium ion exchange techniques, such as treating the raw material with deuterium oxide (D2O) . Industrial production methods involve the hydration of ethylene to produce ethanol, followed by the carbonylation of ethanol with carbon monoxide to yield isohexanol .
Chemical Reactions Analysis
Isohexanol-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isohexanoic acid under appropriate conditions.
Reduction: It can be reduced to form isohexane.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Isohexanol-d7 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry to quantify the presence of isohexanol in samples.
Biology: Employed in studies involving isotope distribution and kinetic analysis of biological processes.
Industry: Applied in the production of fine chemicals, pesticides, and other industrial products.
Mechanism of Action
The mechanism of action of isohexanol-d7 is primarily related to its role as an internal standard in analytical techniques. The deuterium atoms in this compound provide a distinct mass difference compared to non-deuterated isohexanol, allowing for precise quantification and analysis in mass spectrometry . This makes it an invaluable tool in studies requiring accurate measurement of isohexanol levels.
Comparison with Similar Compounds
Isohexanol-d7 is unique due to its deuterium substitution, which distinguishes it from non-deuterated isohexanol and other similar compounds. Some similar compounds include:
Isohexanol: The non-deuterated form of this compound, used in similar applications but without the benefits of deuterium labeling.
Nequinate-D7: Another deuterated compound used in analytical studies.
Udenafil-d7: A deuterated pharmaceutical compound used in drug development.
This compound’s uniqueness lies in its specific use as an internal standard in mass spectrometry, providing enhanced accuracy and reliability in analytical measurements .
Properties
IUPAC Name |
4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3/i1D3,2D3,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWGTDULNUVNBN-NWOXSKRJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCCO)C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857884 |
Source
|
Record name | 4-(~2~H_3_)Methyl(4,5,5,5-~2~H_4_)pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-30-6 |
Source
|
Record name | 4-(~2~H_3_)Methyl(4,5,5,5-~2~H_4_)pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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